molecular formula C22H12Cl2FN3 B2745059 6,8-dichloro-1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901045-02-1

6,8-dichloro-1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2745059
CAS No.: 901045-02-1
M. Wt: 408.26
InChI Key: WQTUEHQAUPMRDS-UHFFFAOYSA-N
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Description

6,8-dichloro-1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a complex organic compound belonging to the quinoline family. Quinolines are nitrogen-containing bicyclic compounds widely found in nature and utilized in various fields such as medicine, food, catalysts, dyes, materials, refineries, and electronics

Preparation Methods

The synthesis of 6,8-dichloro-1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate anilines with aldehydes, followed by cyclization and substitution reactions . The reaction conditions often involve the use of solvents like tetrahydrofuran and catalysts such as palladium on carbon (Pd/C) under hydrogenation conditions . Industrial production methods may scale up these reactions using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the quinoline ring .

Comparison with Similar Compounds

Similar compounds include other quinoline derivatives such as:

6,8-dichloro-1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

6,8-dichloro-1-(4-fluorophenyl)-3-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H12Cl2FN3/c23-14-10-17-21(19(24)11-14)26-12-18-20(13-4-2-1-3-5-13)27-28(22(17)18)16-8-6-15(25)7-9-16/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQTUEHQAUPMRDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C3=C4C=C(C=C(C4=NC=C32)Cl)Cl)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12Cl2FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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